molecular formula C30H40O8 B12307901 Trichilinin

Trichilinin

Cat. No.: B12307901
M. Wt: 528.6 g/mol
InChI Key: KENJIKRHUJUWFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Trichilinin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of more highly oxygenated derivatives, while reduction can yield less oxygenated products .

Mechanism of Action

The mechanism of action of trichilinin involves its interaction with specific molecular targets and pathways. In the case of its antineoplastic activity, this compound induces apoptosis in cancer cells by activating the p38 MAPK pathway . This pathway leads to the activation of pro-apoptotic proteins and the cleavage of caspase-3 and poly (ADP-ribose) polymerase, ultimately resulting in cell death. The exact molecular targets of this compound in other biological activities are still under investigation.

Comparison with Similar Compounds

Trichilinin is part of a larger group of limonoids found in the Trichilia genus. Similar compounds include cedrelone, havanesin, vilasinin, and azadirone . These compounds share a similar triterpenoid structure but differ in their specific functional groups and biological activities. For example, cedrelone and havanesin are also known for their insecticidal properties, while vilasinin and azadirone have shown anti-inflammatory and antineoplastic activities . This compound’s unique structure and specific biological activities distinguish it from these related compounds.

Properties

Molecular Formula

C30H40O8

Molecular Weight

528.6 g/mol

IUPAC Name

[16-acetyloxy-6-(furan-3-yl)-11,18-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-4-yl] acetate

InChI

InChI=1S/C30H40O8/c1-15(31)37-22-12-21(33)30(6)20-11-23(38-16(2)32)28(4)18(17-9-10-35-13-17)7-8-19(28)29(20,5)26(34)24-25(30)27(22,3)14-36-24/h8-10,13,18,20-26,33-34H,7,11-12,14H2,1-6H3

InChI Key

KENJIKRHUJUWFQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC2C3(C(CC(C4(C3C(C(C2(C5=CCC(C15C)C6=COC=C6)C)O)OC4)C)OC(=O)C)O)C

Origin of Product

United States

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